3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-13(17)16-9-8-15-12/h4-9H,1-3H3,(H,16,17) |
InChI Key |
AIUFUACKLGTZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Tert Butyl Phenyl Pyrazin 2 1h One
Classical Synthetic Routes to Pyrazin-2(1H)-ones
Classical methods for the synthesis of the pyrazin-2(1H)-one ring system have been established for decades and typically involve the construction of the heterocyclic core from acyclic precursors. nih.gov These routes are foundational and offer versatility in accessing a range of substituted pyrazinones.
Condensation reactions are a cornerstone of pyrazinone synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water.
One of the most prominent methods is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a route first described by R. G. Jones in 1949. rsc.orgnih.gov For the synthesis of the target molecule, this would involve the reaction of an appropriate α-amino acid amide with 1-(4-(tert-butyl)phenyl)ethane-1,2-dione (4-tert-butylphenylglyoxal). The reaction proceeds by forming the bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. rsc.org
Another classical approach, developed by Tota and Elderfield in 1942, involves the condensation of an α-amino ketone hydrochloride with an α-haloacetyl halide. rsc.orgnih.gov The resulting ketoamide is then treated with ammonia (B1221849) to induce cyclization and subsequent air oxidation to yield the aromatic pyrazinone ring. nih.gov The direct condensation of 1,2-diketones with 1,2-diamines is also a straightforward, classical route for preparing the pyrazine (B50134) core, which can be a precursor to pyrazinones. tandfonline.com
These condensation strategies are summarized in the table below.
| Method Name | Starting Materials | Key Transformation | Ref. |
| Jones, Karmas & Spoerri | α-Amino acid amide, 1,2-Dicarbonyl compound | One-pot condensation and cyclization | rsc.orgnih.gov |
| Tota & Elderfield | α-Amino ketone, α-Haloacetyl halide | Condensation followed by ammonia-induced cyclization and oxidation | rsc.orgnih.gov |
| Diketone/Diamine Condensation | 1,2-Diketone, 1,2-Diamine | Formation of a dihydropyrazine (B8608421) intermediate, followed by oxidation | tandfonline.com |
Cyclization strategies focus on forming the pyrazinone ring from a single acyclic precursor that already contains most of the required atoms. These methods are crucial for controlling the regiochemistry of the final product.
One such strategy involves the cyclization of dipeptides or their derivatives. For instance, dipeptidyl chloromethyl ketones can undergo a deprotection-cyclization sequence to form 5-methyl-2(1H)-pyrazinones. nih.gov A more versatile approach is the cyclization of dipeptides that have a C-terminal aldehyde, ketone, or carboxamide. rsc.org
Another key strategy, developed by Cheeseman and colleagues, builds the pyrazinone core from an oxamide (B166460) precursor. rsc.orgnih.gov This route involves the formation of the C-3–N-4 bond and a subsequent cyclization between N-1 and C-6. For example, an N-1-protected oxamide can undergo cyclization under acidic conditions to yield a pyrazinedione, which can then be converted to the target pyrazinone. rsc.org The biosynthesis of pyrazinones in nature also often relies on the cyclization of dipeptide aldehydes, which are formed by nonribosomal peptide synthetases (NRPS). nih.govacs.org
Modern Synthetic Approaches for 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one
Modern synthetic chemistry offers powerful tools for the efficient and selective synthesis of complex molecules like this compound. These methods often provide higher yields and greater functional group tolerance compared to classical routes.
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgthermofisher.com These reactions are particularly useful for attaching the 4-(tert-butyl)phenyl group to a pre-formed pyrazinone core, typically a 3-halopyrazin-2(1H)-one.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., 4-(tert-butyl)phenylboronic acid) with a halide (e.g., 3-bromo- (B131339) or 3-chloropyrazin-2(1H)-one) in the presence of a palladium catalyst and a base. The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents. researchgate.netresearchgate.net
Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide. rsc.org To synthesize the target compound, 3-halopyrazin-2(1H)-one could be coupled with 1-(tert-butyl)-4-ethynylbenzene using a palladium catalyst and a copper(I) co-catalyst. The resulting alkyne would then need to be reduced to form the final product.
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, related palladium-catalyzed cross-coupling reactions can be adapted for C-C bond formation under specific conditions. However, Suzuki and Sonogashira couplings are more direct for this particular transformation.
The table below summarizes the key components for these coupling reactions in the context of synthesizing the target compound.
| Coupling Reaction | Pyrazinone Substrate | Coupling Partner | Catalyst/Reagents | Ref. |
| Suzuki | 3-Halo-pyrazin-2(1H)-one | 4-(tert-Butyl)phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | researchgate.netresearchgate.net |
| Sonogashira | 3-Halo-pyrazin-2(1H)-one | 1-(tert-butyl)-4-ethynylbenzene | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | rsc.org |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing.
Key green chemistry principles applicable to this synthesis include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org One-pot and multicomponent reactions are particularly effective in this regard. rasayanjournal.co.innih.gov
Use of Safer Solvents: Whenever possible, using less hazardous solvents like water or ethanol, or performing reactions under solvent-free conditions. ijcce.ac.irresearchgate.net
Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it minimizes waste. rasayanjournal.co.in Transition metal-catalyzed reactions are a prime example.
Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps reduces the number of synthetic steps, reagents, and waste generated. acs.org
For instance, a greener approach could involve a one-pot synthesis that combines the formation of the pyrazinone ring and the attachment of the side chain, performed in an environmentally benign solvent. rasayanjournal.co.in
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is a critical step to ensure a synthetic route is efficient, cost-effective, and scalable. For the synthesis of this compound, particularly via a transition metal-catalyzed coupling reaction, several parameters must be systematically varied to maximize the product yield and purity. researchgate.net
Key parameters for optimization include:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand can dramatically affect reaction efficiency.
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are crucial for the catalytic cycle.
Solvent: The polarity and boiling point of the solvent system (e.g., toluene, dioxane, DMF, water mixtures) influence reagent solubility and reaction rate.
Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting side reactions or product decomposition.
The following interactive table provides a hypothetical example of an optimization study for the Suzuki coupling of 3-bromopyrazin-2(1H)-one with 4-(tert-butyl)phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 82 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 91 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 88 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 93 |
From such a study, optimal conditions can be identified (e.g., Entry 5), leading to a high-yielding and reproducible synthesis of the target compound.
Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces a distinct set of challenges that must be addressed to ensure efficiency, safety, cost-effectiveness, and consistent product quality.
Key considerations include the management of reaction thermodynamics, as condensation reactions can be exothermic. Effective heat dissipation is critical to prevent runaway reactions and the formation of impurities. The choice of reactor design and cooling systems is paramount.
Furthermore, the purification of the final product on a large scale requires moving away from chromatographic methods, which are not economically viable for bulk production. Developing a robust crystallization process is essential for isolating the compound with high purity. This involves extensive screening of solvents and conditions to achieve the desired crystal form and particle size distribution. Sourcing of raw materials, such as (4-tert-butylphenyl)glyoxal, in large quantities and at an acceptable cost and purity is another significant factor.
Table 2: Key Scale-Up Parameters and Challenges
| Parameter | Laboratory Scale Approach | Scale-Up Challenge | Industrial Scale Solution |
| Reaction Control | External heating/cooling bath | Management of exotherms in large volumes | Jacketed reactors with precise temperature control and monitoring |
| Purification | Flash column chromatography | Chromatography is not economically viable | Development of a robust crystallization process |
| Solvent Usage | Wide variety of solvents acceptable | Cost, safety, and environmental impact of solvents | Selection of cost-effective, recyclable, and safe solvents |
| Product Isolation | Rotary evaporation, filtration | Handling large volumes of solids and liquids | Use of industrial centrifuges, filter dryers, and vacuum ovens |
| Process Safety | Standard laboratory fume hood | Potential for runaway reactions, handling of bulk reagents | Hazard analysis (HAZOP), implementation of process safety management (PSM) protocols |
Ultimately, successful scale-up requires a multidisciplinary approach, combining expertise in organic process chemistry, chemical engineering, and analytical sciences to develop a safe, efficient, and reproducible manufacturing process.
Advanced Spectroscopic and Structural Elucidation of 3 4 Tert Butyl Phenyl Pyrazin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Specific ¹H NMR data for 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one is not available in the reviewed literature. A hypothetical analysis would involve the identification of signals corresponding to the protons on the pyrazinone ring, the tert-butyl group, and the phenyl ring, along with their respective chemical shifts (in ppm) and coupling constants (in Hz).
Detailed ¹³C NMR spectral data, including chemical shifts and multiplicities for each carbon atom in this compound, could not be found in the searched sources. Such data would be essential for confirming the carbon framework of the molecule.
Information regarding 2D NMR studies (COSY, HSQC, HMBC) on this specific compound is not available. These techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.
Mass Spectrometry (MS) Characterization
No high-resolution mass spectrometry data for this compound was found. HRMS would be necessary to experimentally determine the exact mass and confirm the molecular formula, C₁₄H₁₆N₂O.
An analysis of the mass spectrometry fragmentation pattern of this compound cannot be provided as the relevant experimental data is unavailable. This analysis would involve identifying the major fragment ions to support the proposed structure.
Following a comprehensive search for scientific literature, it has been determined that specific experimental data for the compound This compound regarding its advanced spectroscopic and structural elucidation is not available in the public domain through the search methodologies employed.
The search for Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray crystallographic data on this exact molecule did not yield any dedicated studies. While research exists for structurally related compounds containing pyrazine (B50134), pyrazole (B372694), or tert-butylphenyl fragments, it is scientifically inappropriate to extrapolate this data to the specific compound requested. Spectroscopic and crystallographic properties are highly dependent on the precise molecular structure, including the specific arrangement of atoms and functional groups. Using data from different molecules would lead to an inaccurate and speculative article.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. The creation of the requested data tables and detailed research findings for the sections below is unachievable without published experimental results for this compound.
Computational and Theoretical Studies on 3 4 Tert Butyl Phenyl Pyrazin 2 1h One
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues of 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For analogues of this compound, which belong to the broader class of N(3)-phenylpyrazinones, 3D-QSAR studies have been instrumental in elucidating the structural requirements for specific biological activities.
One significant study focused on a series of 50 N(3)-phenylpyrazinone analogues as antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor, a target for treating anxiety, depression, and other stress-related disorders. nih.gov This research led to the development of a statistically significant 3D-QSAR model based on a six-point pharmacophore hypothesis, designated AADHHR.47. nih.govresearchgate.net The model demonstrated a good correlation between the predicted and experimental activities, with a correlation coefficient (R²) value of 0.803. nih.gov
The AADHHR.47 pharmacophore model identified key structural features essential for the CRF1 antagonistic activity of this class of compounds. nih.govresearchgate.net These features include:
Two Hydrogen Bond Acceptors (A): These are crucial for interacting with hydrogen bond donor groups on the receptor. In the pyrazinone scaffold, the carbonyl oxygen and the non-protonated ring nitrogen can act as hydrogen bond acceptors.
One Hydrogen Bond Donor (D): This feature indicates a site on the molecule that can donate a hydrogen bond to an acceptor group on the receptor. The N1-H group of the pyrazinone ring serves as a primary hydrogen bond donor.
Two Hydrophobic Regions (H): These regions interact with nonpolar pockets of the receptor. The tert-butylphenyl group of the title compound is a prime example of a bulky, hydrophobic moiety that favorably occupies such a region.
One Aromatic Ring (R): The phenyl ring provides a site for aromatic interactions, such as π-π stacking, with aromatic amino acid residues in the receptor's binding site.
The 3D-QSAR model revealed that the spatial arrangement of these features is critical for high-affinity binding. The model suggests that bulky, hydrophobic substituents on the phenyl ring, such as the tert-butyl group, enhance activity by effectively filling a hydrophobic pocket in the CRF1 receptor. nih.gov Conversely, modifications that alter the hydrogen bonding capacity of the pyrazinone core or the planarity of the aromatic system can lead to a significant decrease in activity. The predictive power of this model was confirmed through an external test set of molecules, which showed a high predictive correlation coefficient of 0.91. nih.govresearchgate.net
The insights gained from such QSAR models are invaluable for the rational design of new, more potent analogues of this compound with optimized activity profiles.
Table 1: Pharmacophoric Features and Predicted Activity Contributions for Analogues of this compound
| Feature | Structural Moiety | Predicted Contribution to Activity | Rationale |
| Hydrogen Bond Acceptor | Pyrazinone C=O group | Positive | Essential for interaction with receptor hydrogen bond donors. |
| Hydrogen Bond Donor | Pyrazinone N-H group | Positive | Crucial for anchoring the ligand in the binding site through hydrogen bonding. |
| Hydrophobic Region | tert-Butyl group | Positive | Fills a nonpolar pocket in the receptor, enhancing binding affinity through hydrophobic interactions. |
| Aromatic Ring | Phenyl group | Positive | Participates in favorable aromatic interactions (e.g., π-π stacking) with the receptor. |
| Steric Bulk at C4' | Substitution on the Phenyl Ring (e.g., t-Butyl) | Positive (up to a limit) | Increased bulk can improve hydrophobic interactions, but excessive size may cause steric hindrance. |
Solvent Effects on the Electronic Structure and Reactivity of this compound
The surrounding solvent medium can significantly influence the electronic structure, and consequently, the reactivity and spectral properties of a molecule like this compound. This influence stems from intermolecular interactions between the solute and solvent molecules, including non-specific electrostatic interactions and specific interactions like hydrogen bonding. Computational methods, particularly those employing a Polarizable Continuum Model (PCM), are often used to simulate these effects.
The this compound molecule possesses distinct regions of varying polarity. The pyrazinone ring is polar, containing heteroatoms (nitrogen and oxygen) and a dipole moment, while the tert-butylphenyl moiety is largely nonpolar and hydrophobic. This amphiphilic nature suggests that its behavior will be highly dependent on the solvent environment.
Solvatochromism , the change in the color of a substance when dissolved in different solvents, is a direct manifestation of solvent effects on the electronic energy levels. For pyrazinone derivatives, a phenomenon known as negative solvatochromism is often observed, where an increase in solvent polarity leads to a hypsochromic (blue) shift in the absorption spectrum. mdpi.com This occurs because polar solvents can stabilize the ground state of the molecule more effectively than the excited state, thus increasing the energy gap for electronic transitions. Conversely, positive solvatochromism (a bathochromic or red shift) can occur if the excited state is more polar and thus more stabilized by polar solvents.
In the case of this compound, the following effects can be predicted:
In Nonpolar Solvents (e.g., Hexane, Toluene): The molecule will be stabilized primarily through weaker van der Waals forces. The electronic structure will closely resemble its gas-phase state. Intramolecular charge transfer (ICT) upon excitation is a key process.
In Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Stronger dipole-dipole interactions will stabilize the polar pyrazinone moiety. This stabilization can affect the energies of the frontier molecular orbitals (HOMO and LUMO), potentially altering the molecule's reactivity and absorption spectrum.
In Polar Protic Solvents (e.g., Methanol, Water): The most significant interactions are expected. The N-H and C=O groups of the pyrazinone ring can act as hydrogen bond donors and acceptors, respectively, forming strong hydrogen bonds with solvent molecules. nih.gov This specific interaction can profoundly stabilize the ground state, leading to a significant blue shift in UV-Vis absorption. Furthermore, hydrogen bonding can influence chemical reactivity by altering electron density at specific sites, potentially affecting reaction rates and pathways. For instance, the quantum yield of photooxidation reactions in similar pyrazine (B50134) derivatives has been shown to decrease in protic solvents due to hydrogen bonding that reduces triplet state formation. nih.gov
Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with PCM can quantify these effects by calculating properties such as dipole moments, orbital energies, and electronic transition energies in various simulated solvent environments. nih.gov These calculations help rationalize observed spectral shifts and predict how the molecule's reactivity might be tuned by the choice of solvent.
Table 2: Predicted Solvent Effects on Properties of this compound
| Property | Nonpolar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Methanol) |
| Ground State Dipole Moment | Low | Moderate | High |
| Ground State Stabilization | Weak | Moderate (Dipole-Dipole) | Strong (Hydrogen Bonding) |
| UV-Vis Absorption λmax | Longest Wavelength (Red-shifted) | Intermediate | Shortest Wavelength (Blue-shifted) |
| HOMO-LUMO Energy Gap | Smaller | Intermediate | Larger |
| Reactivity at N-H Site | Unaffected by solvent | Slightly affected by polarity | Significantly affected (H-bonding) |
| Reactivity at C=O Site | Unaffected by solvent | Slightly affected by polarity | Significantly affected (H-bonding) |
Reactivity and Derivatization of 3 4 Tert Butyl Phenyl Pyrazin 2 1h One
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazinone Ring System
The pyrazinone ring, being a heteroaromatic system, exhibits a distinct reactivity pattern towards both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (SEAr):
Generally, the pyrazinone ring is less reactive towards electrophiles compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atoms and the carbonyl group. youtube.comyoutube.com This deactivation makes electrophilic substitution challenging, often requiring harsh reaction conditions and resulting in low yields. youtube.com When substitution does occur, it is directed to specific positions based on the stability of the intermediate carbocation (the sigma complex). masterorganicchemistry.com For pyrazinone systems, electrophilic attack is predicted to occur at positions that are not adjacent to the electron-withdrawing nitrogen atoms. However, direct electrophilic substitution on the pyrazinone core of 3-[4-(tert-butyl)phenyl]pyrazin-2(1H)-one is not a commonly employed strategy for derivatization due to the ring's deactivation.
Nucleophilic Aromatic Substitution (SNAr):
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrazinone ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com For the pyrazinone system, the positions ortho and para to the nitrogen atoms are activated for nucleophilic attack. stackexchange.com This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.com
Dihalo-2(1H)-pyrazinones are versatile building blocks for introducing a variety of substituents via nucleophilic aromatic substitution. nih.gov For instance, the chlorine atom in a chloropyrazinone derivative can be displaced by various nucleophiles, such as amines, to introduce new functional groups. nih.gov The reactivity of different halogens as leaving groups typically follows the order F > Cl ≈ Br > I in SNAr reactions where the initial addition of the nucleophile is the rate-determining step. nih.gov
Functionalization of the Pyrazinone Nitrogen Atom
The pyrazinone ring possesses a nitrogen atom at the 1-position (N1) which bears a proton in the parent compound. This N-H group provides a key site for functionalization. The nitrogen atom can be alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can significantly impact the molecule's properties. For instance, N-alkylation can increase lipophilicity, while the introduction of other functional groups can provide new points for further derivatization or interaction with biological targets. The presence of an acetate (B1210297) group at N-1 allows for further functionalization after its selective hydrolysis. rsc.org
Model studies on peptides have shown that the N-termini can be derivatized by α-dicarbonyl compounds to form N-terminal pyrazinones. nih.gov This highlights the reactivity of the pyrazinone nitrogen in biological contexts and suggests that similar derivatization strategies could be applied synthetically.
Modifications at the Phenyl Moiety
The 4-(tert-butyl)phenyl group attached to the pyrazinone ring offers another avenue for derivatization. The tert-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution on the phenyl ring. This allows for the introduction of various substituents onto the phenyl ring, such as nitro, halogen, or alkyl groups, through standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com These modifications can be used to explore structure-activity relationships by altering the electronic and steric properties of this part of the molecule.
The synthesis of analogues often involves the use of pre-functionalized phenyl building blocks. For example, derivatives with different substituents on the phenyl ring can be prepared by starting with the appropriately substituted benzaldehyde (B42025) or related precursor.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity:
The regioselectivity of derivatization reactions on the this compound scaffold is a critical consideration. In electrophilic aromatic substitution on the phenyl ring, the tert-butyl group directs incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the pyrazinone ring, substitution will primarily occur at the positions ortho to the tert-butyl group.
For the pyrazinone ring, nucleophilic aromatic substitution is highly regioselective. As discussed earlier, nucleophilic attack is favored at positions activated by the ring nitrogens, typically at C-5 or C-6 if a suitable leaving group is present. stackexchange.comnih.gov The synthesis of 2(1H)-pyrazinones from α-amino acid amides and 1,2-dicarbonyl compounds can also lead to regioisomers, and the reaction conditions can be optimized to favor the desired isomer. nih.govrsc.org The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in the formation of other heterocyclic rings like pyrazoles, a strategy that could potentially be applied to pyrazinone synthesis. conicet.gov.ar
Stereoselectivity:
If a chiral center is introduced during derivatization, controlling the stereoselectivity of the reaction becomes important. For instance, if a substituent introduced on the pyrazinone ring or the phenyl moiety creates a stereocenter, the reaction may produce a racemic mixture or a mixture of diastereomers. Chiral catalysts or auxiliaries can be employed to achieve enantioselective or diastereoselective transformations. While the core structure of this compound is achiral, derivatization reactions can introduce chirality, and controlling the stereochemical outcome is a key aspect of synthesizing specific, biologically active analogues.
Synthesis of Advanced Analogues and Congeners of this compound
The synthesis of advanced analogues and congeners of this compound leverages the reactivity patterns discussed above to create a diverse range of new chemical entities. These synthetic efforts are often driven by the search for compounds with improved biological activity, selectivity, or pharmacokinetic properties.
One of the most common methods for synthesizing the 2(1H)-pyrazinone core is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org By varying these starting materials, a wide array of substituted pyrazinones can be prepared. For instance, using different α-amino acid amides would introduce different substituents at the N1 and C6 positions of the pyrazinone ring. nih.gov
Cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be used to attach new aryl or heteroaryl groups to the pyrazinone or phenyl ring, provided a suitable halide or triflate is present. For example, a bromo-substituted pyrazinone can be coupled with a boronic acid to introduce a new substituent at that position. nih.gov
The synthesis of advanced analogues often involves multi-step sequences. For example, a pyrazolo[3,4-d]oxazine derivative, which shares a similar bicyclic core concept, was synthesized through a sequence involving condensation, reduction, and subsequent reaction with formaldehyde. nih.gov Similar strategies can be envisioned for the elaboration of the this compound scaffold.
Below is a table summarizing some synthetic approaches to pyrazinone analogues:
| Synthetic Method | Description | Potential Application for this compound Analogues |
|---|---|---|
| Condensation of α-amino acid amides and 1,2-dicarbonyls | A fundamental method for constructing the pyrazinone ring. nih.govrsc.org | Allows for the introduction of diverse substituents at various positions of the pyrazinone core by changing the starting materials. |
| Palladium-catalyzed cross-coupling reactions | Includes Suzuki, Heck, and Buchwald-Hartwig reactions to form new C-C, C-N, or C-O bonds. nih.gov | Enables the attachment of a wide range of aryl, heteroaryl, or amino groups to a pre-functionalized pyrazinone or phenyl ring. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., a halogen) on the pyrazinone ring by a nucleophile. nih.gov | A key method for introducing nucleophilic fragments onto the pyrazinone core. |
| Derivatization of N1-position | Alkylation, acylation, or arylation of the nitrogen atom in the pyrazinone ring. | Provides a straightforward way to modify the properties of the molecule and introduce new functional groups. |
Mechanistic Investigations Involving 3 4 Tert Butyl Phenyl Pyrazin 2 1h One
Reaction Mechanism Studies of 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one Formation
While a dedicated study on the reaction mechanism for the synthesis of this compound was not identified, the formation of the 2(1H)-pyrazinone core generally follows established synthetic routes. One of the most common and versatile methods for creating 3-substituted-2(1H)-pyrazinones is the condensation reaction between an α-amino amide and a 1,2-dicarbonyl compound.
For the specific synthesis of this compound, a plausible pathway involves the reaction of 2-amino-2-(4-(tert-butyl)phenyl)acetamide with glyoxal (B1671930) . The proposed mechanism proceeds as follows:
Initial Condensation : The reaction initiates with the nucleophilic attack of the primary amine group of 2-amino-2-(4-(tert-butyl)phenyl)acetamide on one of the carbonyl carbons of glyoxal. This forms a hemiaminal intermediate.
Dehydration and Imine Formation : The hemiaminal readily undergoes dehydration to form a Schiff base (imine) intermediate.
Intramolecular Cyclization : The amide nitrogen of the intermediate then acts as a nucleophile, attacking the second carbonyl carbon of the original glyoxal moiety. This intramolecular cyclization step forms a five-membered ring precursor.
Tautomerization and Aromatization : Following cyclization, a second dehydration event occurs, leading to the formation of the stable, aromatic pyrazinone ring.
This one-pot condensation approach is a widely utilized strategy for constructing the pyrazinone scaffold due to its efficiency and the ready availability of the starting materials.
Mechanistic Probes for Interactions with Specific Biological Targets (Non-Clinical Context: e.g., enzyme active sites in vitro, receptor binding in vitro)
Direct in vitro studies mechanistically detailing the interaction of this compound with specific biological targets such as enzymes or receptors are not extensively documented. However, the pyrazinone scaffold and the tert-butylphenyl moiety are present in various biologically active molecules, and studies on these related compounds can provide insights into potential mechanisms of action.
Many heterocyclic compounds containing a pyrazine (B50134) or pyrazole (B372694) core are known to act as kinase inhibitors. The mechanism often involves the compound binding to the ATP-binding site of the kinase, which prevents the phosphorylation of substrate proteins and interrupts signal transduction pathways. For example, derivatives of 1H-pyrazolo[3,4-b]pyrazine have been identified as potent and selective inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). Similarly, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives have been developed as highly selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4). nih.gov These inhibitors typically form hydrogen bonds with key amino acid residues in the hinge region of the kinase active site.
The table below summarizes the inhibitory activity of some pyrazine-containing compounds against specific kinases, illustrating the potential of this scaffold.
| Compound Class | Target Kinase | Key Mechanistic Feature | IC₅₀ Value |
| 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative | MKK4 | Binds to ATP-binding pocket | 37 nM nih.gov |
| 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 | Binds to hinge region of active site | 7.1 nM (for reference compound BX795) nih.gov |
| N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide | SGK1 | High selectivity for SGK1 over other kinases | Not specified researchgate.net |
Furthermore, N-phenyl piperazine (B1678402) analogs have been investigated as ligands for dopamine (B1211576) receptors, suggesting that the phenyl group, similar to the one in the target compound, can be crucial for receptor affinity. nih.gov These compounds often interact with aromatic residues within the receptor's binding pocket through π-stacking interactions.
Mechanistic Understanding of Photo- and Thermal Degradation Pathways
Specific experimental data on the photo- and thermal degradation of this compound is not available. However, research on other nitrogen-rich heterocyclic compounds provides a general mechanistic framework for their decomposition.
Thermal Degradation
Studies on various heterocyclic compounds indicate that their thermal decomposition is a complex process that typically occurs in multiple stages. mdpi.comnih.gov The degradation mechanism is often initiated by the homolytic cleavage of the weakest bonds in the molecule, proceeding via a radical mechanism. mdpi.comresearchgate.net For pyrazinone-type structures, this would likely involve the breaking of C-N and C-C bonds within the heterocyclic ring.
The decomposition process is highly dependent on the atmosphere (inert vs. oxidizing). mdpi.comnih.gov
Inert Atmosphere (Pyrolysis) : In the absence of oxygen, the initial bond cleavage leads to the formation of various volatile fragments. For nitrogen-containing heterocycles, common pyrolysis products include ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO₂), and various aromatic amine derivatives. mdpi.com At higher temperatures, these initial fragments can undergo secondary reactions to form more stable, often polymeric or carbonaceous, residues. nih.gov
Oxidizing Atmosphere : In the presence of oxygen, the degradation pathway is more complex. Oxygen can interact with the initial radical species, leading to oxidative decomposition. mdpi.com This typically results in a greater variety of volatile products, including nitrogen oxides (like NO₂) and water, in addition to those seen in pyrolysis. mdpi.com The thermal stability of the compound can sometimes be higher in an oxidizing atmosphere, possibly due to the formation of more stable oxidized intermediates. mdpi.com
The table below details the observed thermal decomposition stages for related heterocyclic drug candidates under different atmospheric conditions.
| Compound Type | Atmosphere | Decomposition Stages | Major Volatile Products |
| Asymmetrical triazine derivatives | Inert (N₂) | One main stage | NH₃, HNCO, HCN, CO, CO₂, H₂O, NO₂, aromatic amines mdpi.com |
| Asymmetrical triazine derivatives | Oxidizing (Air) | Two main stages | NH₃, CO₂, CO, HCN, HNCO, H₂O, aromatics, N₂, NO₂, NH₂OH mdpi.com |
| para-Substituted heterocyclic esters | Inert (N₂) | Two basic stages | Fragments from homolytic C-C, C-N, and C-O bond breaking nih.gov |
Photodegradation
The photostability of a chemical compound is its ability to withstand exposure to light. Photodegradation occurs when a molecule absorbs photons from a light source, leading to a photochemical reaction. The principles for photostability testing are outlined in the ICH Q1B guidelines. ich.orgeuropa.euq1scientific.com
The mechanism of photodegradation can occur via two main pathways:
Direct Photolysis : The drug molecule itself absorbs light energy, promoting it to an excited state. This excess energy can lead to bond cleavage and the formation of degradation products. Molecules with chromophores that absorb light in the near-UV (320-400 nm) and visible ranges are susceptible to this pathway. q1scientific.com The pyrazinone ring system, being aromatic, is expected to absorb UV light and could be prone to direct photodegradation.
Indirect Photolysis : The degradation is initiated by other substances (photosensitizers) present in a formulation that absorb light and transfer the energy to the drug molecule, or by generating reactive species like singlet oxygen that then react with the drug.
Forced degradation studies under controlled light exposure (e.g., specific lux hours and UV wattage) are used to identify potential photodegradants and elucidate the degradation pathway. q1scientific.comamazonaws.com Common photoreactions for heterocyclic compounds include ring cleavage, isomerization, and oxidation.
Exploration of Non Clinical Applications and Structure Activity/property Relationships Sar/spr of 3 4 Tert Butyl Phenyl Pyrazin 2 1h One and Its Analogues
In Vitro Biological Activities (Strictly Non-Clinical)
The inherent chemical functionalities of the pyrazinone core, combined with various substitutions, allow for interactions with a range of biological macromolecules. The following sections detail the in vitro biological activities of this compound class in non-clinical settings.
Pyrazinone and structurally related pyrazole (B372694) analogues have demonstrated the ability to inhibit various enzymes in cell-free assays. This inhibitory action is crucial for understanding their mechanism of action at a molecular level. For instance, a series of novel pyridazinone analogues, which share a similar diazine core with pyrazinones, were developed as potent inhibitors of β-1,3-glucan synthase, an essential enzyme in fungi. nih.gov Similarly, pyrazole-indole hybrids have been identified as potent inhibitors of enzymes such as caspase-3, Bcl-2, Bax, and cyclin-dependent kinase 2 (CDK-2), which are involved in cell cycle regulation and apoptosis. nih.gov
The inhibitory potential of these heterocyclic compounds is often evaluated using assays that measure the reduction in enzymatic activity in the presence of the compound. For example, the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, can be monitored using colorimetric bioassays. mdpi.com The data from these assays, typically expressed as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), are vital for structure-activity relationship studies.
Table 1: Examples of Enzyme Inhibition by Pyrazinone Analogues and Related Heterocycles
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Pyridazinone Analogues | β-1,3-glucan synthase | Potent inhibition observed | nih.gov |
| Pyrazole-Indole Hybrids | CDK-2 | Significant inhibition | nih.gov |
| Pyrazole Derivatives | COX-2 | 0.02–0.04 μM | mdpi.com |
| Kojic Acid (Tyrosinase Inhibitor Reference) | Tyrosinase | 30 µM | mdpi.com |
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. nih.govnih.gov These assays typically use cell membrane preparations that are rich in the target receptor (such as G-protein coupled receptors or ion channels) and a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. nih.govnih.gov The potential of a test compound to bind to the receptor is measured by its ability to displace the labeled ligand.
While specific receptor binding data for 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one is not extensively documented in the reviewed literature, analogues with related heterocyclic structures have been studied. For example, a series of N-substituted derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide were synthesized and evaluated for their affinity to 5-HT1A, 5-HT2A, and alpha 1 receptors, demonstrating that heterocyclic compounds can be potent receptor ligands. nih.gov The interaction of various ligands with GPCRs can stabilize different receptor conformations, leading to the activation of distinct intracellular signaling pathways. nih.govnih.gov The pyrazinone scaffold, with its potential for diverse substitutions, represents a class of molecules that could be explored for specific receptor interactions.
A significant area of non-clinical research for pyrazinone analogues and related heterocyclic compounds like pyrazoles is their antimicrobial activity. mdpi.com Numerous studies have demonstrated the efficacy of these compounds against a wide spectrum of bacteria and fungi. mdpi.comnih.gov
For example, novel pyrazole analogues have shown considerable antibacterial activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Streptococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) as low as 0.25 μg/mL. nih.gov The same study also reported antifungal activity against Aspergillus niger. nih.gov Pyrazine (B50134) derivatives themselves, such as pyrazinamide, are well-known for their antimycobacterial properties. nih.gov The development of new pyrazine-containing frameworks, including coordination complexes with metals like silver, has shown increased antimicrobial activity against E. coli, Staphylococcus aureus, and Mycobacterium smegmatis. nih.gov Furthermore, certain pyrazole derivatives have been identified as potent agents against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov
Table 2: Antimicrobial Activity of Pyrazinone Analogues and Related Heterocycles
| Compound Class | Microbial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole Analogue 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |
| Pyrazole Analogue 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |
| Pyrazole Analogue 2 | Aspergillus niger (Fungus) | 1 μg/mL | nih.gov |
| Triazolo[4,3-a]pyrazine derivative 2e | Escherichia coli | 16 μg/mL | mdpi.com |
| Pyrazine-containing 1,3,4-oxadiazoles | Bacillus subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to excellent activity | mdpi.com |
| Azo-Azomethine Pyrazoles | Fungal Strains | High to moderate inhibitory activity | nih.gov |
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve synthesizing a series of analogues by modifying specific parts of the molecule and evaluating how these changes affect its activity. For pyrazinone and pyrazole derivatives, SAR studies have provided valuable insights.
For instance, in a series of pyridazinone analogues developed as β-1,3-glucan synthase inhibitors, optimization of the sulfonamide moiety led to compounds with improved systemic exposure while maintaining good antifungal activity. nih.gov QSAR (Quantitative Structure-Activity Relationship) studies on pyrazine derivatives have also been conducted to correlate electronic structures and physicochemical properties with their biological activities. nih.gov These studies often use computational models like multiple linear regression (MLR) and artificial neural networks (ANN) to predict the activity of novel compounds. nih.gov
Key findings from SAR studies on related heterocyclic systems include:
Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the heterocyclic core can dramatically influence activity. For example, the presence of a trifluoromethyl group on a phenyl ring in pyrazole derivatives was found to be important for their potent activity against Gram-positive bacteria. nih.gov
Lipophilicity: In some series, a parabolic relationship between the hydrophobicity of substituents and binding affinity has been observed, indicating that an optimal level of lipophilicity is required for activity. semanticscholar.org
Steric Factors: The size and shape (volume) of substituents can be critical. For certain receptor ligands, the affinity was found to depend crucially on the volume of amide substituents. nih.gov
Applications in Materials Science
Beyond biological applications, heterocyclic compounds like pyrazines are being explored for their use in materials science, particularly in the field of organic electronics. researchgate.net
Organic semiconductors are the foundation of various electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. 1-material.com Pyrazine and its derivatives possess electronic properties that make them attractive candidates for these applications. The electron-deficient nature of the pyrazine ring makes it suitable for use as a building block for n-type or electron-transporting materials.
Pyrazoline derivatives, which are structurally related, are known for their blue-emitting properties and have been utilized in OLEDs. researchgate.net More complex systems, such as indenopyrazine derivatives, have been synthesized as highly efficient blue-emitting materials for OLEDs. researchgate.net These materials exhibit high photoluminescence quantum efficiency and thermal stability. researchgate.net Thieno[3,4-b]pyrazines have been specifically investigated for creating low band gap organic materials, which are useful for applications in organic photovoltaics and near-infrared emitting OLEDs. rsc.org The combination of electron-donating and electron-accepting moieties within a single molecule, such as in pyrazinophenazine hybrids, is a common strategy to tune the photophysical and electrochemical properties for use in OLEDs. chemrxiv.org
Table 3: Performance of Pyrazine-Based Materials in OLED Devices
| Material | Device Role | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color | Reference |
|---|---|---|---|---|---|
| Indenopyrazine (PA-EIP) | Emitting Layer | 1.35 | 0.69 | Blue (CIE: 0.17, 0.15) | researchgate.net |
| Indenopyrazine (PY-EIP) | Emitting Layer | 5.15 | 2.81 | Blue (CIE: 0.19, 0.30) | researchgate.net |
| PY-EIP based White OLED | Emitting Material | 3.95 | 2.45 | White (CIE: 0.269, 0.294) | researchgate.net |
Polymeric Materials and Composites
The incorporation of heterocyclic moieties like pyrazinone into polymer structures can impart desirable thermal, optical, and electronic properties to the resulting materials. While specific research on the use of this compound in polymeric materials and composites is not extensively documented, the broader class of pyrazine-containing polymers has been a subject of investigation. For instance, the synthesis of fully fused tetrapyrazinoporphyrazine polymers has been reported, highlighting the utility of the pyrazine core in creating extended π-conjugated systems. chemrxiv.orgrsc.org These materials often exhibit interesting electronic and porous properties. chemrxiv.org
The tert-butylphenyl group is also a valuable component in polymer chemistry. It is known to enhance the solubility and processability of polymers and can act as a tag for solution-phase synthesis, facilitating the purification of tagged compounds. The presence of the bulky tert-butyl group can influence the morphology and charge mobility of conjugated polymers, which is a critical factor in the performance of organic electronic devices. rsc.org
Given these characteristics, it can be postulated that this compound could serve as a monomer or a building block for the synthesis of novel polymers. The pyrazinone ring could be integrated into the polymer backbone or appended as a side group, potentially leading to materials with enhanced thermal stability, specific optical properties, or capabilities for charge transport. Furthermore, its incorporation into composites could modify the mechanical and thermal properties of the matrix material. The synthesis of polysulfone based on 4,4′-cyclohexylidenebisphenol (bisphenol Z) and its use in polymeric blends demonstrates how specific bisphenol units can be used to create new materials with tailored properties. mdpi.com
Table 1: Potential Roles of Structural Moieties of this compound in Polymeric Materials
| Structural Moiety | Potential Contribution to Polymer Properties |
| Pyrazinone Core | Thermal stability, extended π-conjugation, specific optical and electronic properties. |
| tert-Butylphenyl Group | Enhanced solubility and processability, morphological control, charge mobility modulation. |
Ligands for Metal Catalysis (e.g., Asymmetric Synthesis, Cross-Coupling Reactions)
The nitrogen atoms in the pyrazinone ring of this compound make it a potential ligand for coordinating with metal ions, which could lead to catalytically active complexes. Pyrazole and pyrazine derivatives are well-known for their ability to form stable complexes with a variety of transition metals, and these complexes have been explored as catalysts in a range of organic transformations. dntb.gov.uanih.gov
For example, copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. dntb.gov.ua The catalytic activity of these in situ formed complexes is influenced by the nature of the ligand and the counterion. dntb.gov.ua Similarly, iron and manganese complexes with pyrazole-containing ligands have been investigated for their catalytic and biological properties. nih.gov
Protic pyrazole complexes, where the N-H proton of the pyrazole ring can participate in the catalytic cycle, have been shown to be effective in reactions such as transfer hydrogenation. The proton-responsive nature of these ligands can play a crucial role in the catalytic mechanism. nih.gov While this compound is an N-H containing heterocycle, its potential in this type of bifunctional catalysis remains to be explored.
The tert-butylphenyl substituent can also influence the catalytic properties of a metal complex by modifying its steric and electronic environment. The bulky tert-butyl group can create a specific pocket around the metal center, which could be exploited for achieving selectivity in catalytic reactions, including asymmetric synthesis. The synthesis of ruthenium(II) complexes with a tert-butyl-phenyl-substituted tetrapyridophenazine ligand has been optimized, and the substitution was found to influence the photophysical and electrochemical properties of the complexes. rsc.org
Table 2: Potential Catalytic Applications of Metal Complexes of this compound and its Analogues
| Type of Catalysis | Potential Role of the Ligand | Relevant Analogues |
| Oxidation Reactions | Stabilization of catalytically active metal centers. | Pyrazole-based ligands in copper-catalyzed catechol oxidation. dntb.gov.ua |
| Asymmetric Synthesis | Chiral environment creation due to steric bulk of the tert-butylphenyl group. | Chiral diphosphine ligands in copper-catalyzed asymmetric hydroboration. researchgate.net |
| Cross-Coupling Reactions | Modulation of electronic properties of the metal center. | Pyrazole-based ligands in Suzuki cross-coupling reactions. mdpi.com |
| Transfer Hydrogenation | Potential for proton-coupled electron transfer via the pyrazinone N-H. | Protic pyrazole complexes in transfer hydrogenation. nih.gov |
Agrochemical Research (e.g., Herbicide, Insecticide, Fungicide Activity in vitro or in plant models)
Heterocyclic compounds, including those with pyrazole and pyrazine rings, are a rich source of new agrochemicals. allresearchjournal.com A number of commercial pesticides contain these structural motifs. mdpi.com
Herbicidal Activity: Research on pyrazole derivatives has led to the discovery of potent herbicides. For instance, novel phenylpyrazole derivatives containing strobilurin moieties have shown high herbicidal properties against Amaranthus retroflexus. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that the nature and position of substituents on the phenyl ring significantly impact their activity. nih.gov Similarly, certain 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives have demonstrated good herbicidal activity against various annual lowland weeds with excellent crop safety. researchgate.net The herbicidal activity of some substituted phenylpyrazole derivatives against Abutilon theophrasti has also been reported to be very high. nih.gov This suggests that the 4-(tert-butyl)phenyl substituent in the target compound could confer selective herbicidal properties.
Fungicidal Activity: Pyrazinone and pyrazole analogues have also been investigated for their antifungal properties. A series of novel pyrazole analogues containing an aryl trifluoromethoxy group were screened for in vitro fungicidal activity against six phytopathogenic fungi, with some compounds showing promising results. nih.gov Another study on pyrazine analogues of chalcones revealed that while most compounds were inactive or weakly active, some showed susceptibility against Trichophyton mentagrophytes. nih.gov SAR studies on a series of 1,2,4-triazole (B32235) derivatives as antifungal agents against Magnaporthe oryzae have provided insights into the structural requirements for activity. icm.edu.pl A fungicide patented by DuPont, which contains a pyrazinone core, acts by disrupting tubulin polymerization. icm.edu.pl
Insecticidal Activity: The tert-butyl group is a common feature in some classes of insecticides. For example, N'-benzoyl-N-(tert-butyl)benzohydrazide analogues have been synthesized and tested for their insecticidal activity. nih.govnih.gov SAR studies on these compounds have helped in optimizing their activity. While direct data on the insecticidal activity of this compound is unavailable, the presence of the tert-butylphenyl moiety suggests that it could be a candidate for screening.
Table 3: Agrochemical Potential of this compound Based on Analogues
| Activity | Key Structural Features in Analogues | Potential of Target Compound |
| Herbicidal | Substituted phenylpyrazole and pyrazinone cores. nih.govresearchgate.net | The tert-butylphenyl group could impart selectivity and potency. |
| Fungicidal | Pyrazole and pyrazinone rings with various substituents. nih.govnih.govicm.edu.pl | The pyrazinone core is a known fungicidal pharmacophore. |
| Insecticidal | Presence of a tert-butyl group in diacylhydrazine insecticides. nih.govnih.gov | The tert-butylphenyl moiety could contribute to insecticidal activity. |
Analytical Chemistry Applications (e.g., Chemo/Biosensors, Detection Probes)
The photophysical properties of molecules containing pyrazine and pyrazoline rings make them suitable for applications in analytical chemistry, particularly as fluorescent probes and chemosensors. dntb.gov.uaresearchgate.net These sensors can be designed to detect a variety of analytes, including metal ions and small molecules.
Fluorescent Probes: Pyrazoline-based fluorescent sensors have been developed for the detection of biologically important metal ions like Zn2+. dntb.gov.ua These probes often exhibit a significant fluorescence enhancement upon binding to the target ion. Pyrazoline derivatives have also been synthesized for the detection of picric acid, a nitroaromatic explosive, via fluorescence quenching. researchgate.net The pyrazinone core in this compound, being part of a conjugated system, could also exhibit interesting photophysical properties that could be exploited for sensing applications. A pyrazine-bridged D-A-D type fluorescent probe has been successfully used for long-term live cell imaging. allresearchjournal.com
Chemosensors for Anions: The design of chemosensors for anions is an active area of research. nih.gov While there are no specific reports on this compound as an anion sensor, the N-H group in the pyrazinone ring could potentially act as a hydrogen bond donor for anion recognition.
Electrochemical Sensors: The electroactive nature of the pyrazinone ring could also be utilized in the development of electrochemical sensors. Modified electrodes incorporating heterocyclic compounds have been used for the detection of various analytes. mdpi.com While specific applications of this compound in this area have not been reported, the general principles of electrochemical sensor design suggest that it could be a candidate for electrode modification.
Table 4: Potential Analytical Applications of this compound and its Analogues
| Application | Principle of Detection | Relevant Analogues |
| Fluorescent Metal Ion Sensor | Chelation-enhanced fluorescence. | Pyrazoline-based probe for Zn2+. dntb.gov.ua |
| Fluorescent Probe for Nitroaromatics | Fluorescence quenching. | Pyrazoline-based probe for picric acid. researchgate.net |
| Anion Chemosensor | Hydrogen bonding interactions with the pyrazinone N-H. | Macrocyclic-based chemosensors for anions. nih.gov |
| Electrochemical Sensor | Redox activity of the pyrazinone core. | Modified electrodes for the detection of tartrazine. mdpi.com |
Future Research Directions and Unexplored Avenues for 3 4 Tert Butyl Phenyl Pyrazin 2 1h One
Development of Novel Synthetic Methodologies
While established methods for pyrazinone synthesis exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one and its derivatives. The exploration of green chemistry principles and advanced synthetic technologies is paramount. mdpi.com
Key areas for development include:
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrazinone scaffolds. nih.gov This approach could be optimized for the condensation reactions typically used to form the pyrazinone ring.
One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel without the need for intermediate purification can significantly enhance efficiency. nih.gov A potential one-pot strategy could involve the sequential reaction of an appropriate α-amino ketone, a glyoxylic acid derivative, and a tert-butylphenyl precursor. nih.gov
Solvent-Free and Base-Free Conditions: Inspired by methodologies developed for other nitrogen-containing heterocycles, future work could explore oxidative functionalization reactions that proceed without solvents or bases. mdpi.com This would not only reduce the environmental impact but also simplify product isolation.
Novel Catalytic Systems: Investigating new catalysts, such as palladium complexes for cross-coupling reactions, could enable the late-stage functionalization of the pyrazinone core, allowing for the rapid generation of a diverse library of analogues. nih.gov
| Synthetic Approach | Potential Advantages | Relevant Precursors/Methods |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Hoornaert's method, condensation reactions nih.gov |
| One-Pot Procedures | Increased efficiency, reduced waste | Click chemistry, tandem reactions nih.gov |
| Green Chemistry Methods | Environmentally friendly, simplified purification | Solvent-free and base-free oxidative functionalization mdpi.com |
| Advanced Catalysis | Versatility in derivatization | Palladium-catalyzed Buchwald N-arylation coupling nih.gov |
Advanced Computational Approaches for Predicting Reactivity and Properties
Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. nih.gov
Future computational studies should include:
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's ground-state geometry, vibrational frequencies, and electronic properties. researchgate.net This information is crucial for understanding its stability and reactivity.
Time-Dependent DFT (TD-DFT): This method can predict the electronic absorption spectra (UV/Vis) of the compound, which is essential for exploring its potential applications in materials science, such as in organic electronics or as a fluorescent probe. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By generating a series of virtual analogues and calculating various molecular descriptors, QSAR models can be built to predict biological activity or specific properties, guiding the synthesis of the most promising candidates. nih.gov
Molecular Docking and Dynamics: These simulations can predict how this compound and its derivatives might bind to the active sites of proteins. This is invaluable for identifying potential biological targets and understanding mechanisms of action at the molecular level. nih.gov
| Computational Method | Predicted Properties | Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity, stability | Guiding synthesis, understanding chemical behavior researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV/Vis absorption spectra, photophysical properties | Designing molecules for materials science applications researchgate.net |
| QSAR | Biological activity, toxicity, pharmacokinetic properties | Prioritizing synthetic targets for drug discovery nih.gov |
| Molecular Docking | Binding modes, interaction energies with biological targets | Identifying potential new mechanisms of action nih.gov |
Discovery of New Non-Clinical Biological Targets and Mechanisms of Action
The structural motifs within this compound are present in various biologically active compounds, suggesting it may interact with multiple biological targets. Future research should aim to uncover these potential targets and elucidate the corresponding mechanisms of action.
Promising avenues for exploration include:
Phenotypic Screening: Testing the compound across a wide range of cell-based assays can identify unexpected biological activities without a preconceived target. This approach has been successful in discovering novel scaffolds against complex diseases like tuberculosis. nih.gov
Target Deconvolution: If a phenotypic effect is observed, subsequent studies using techniques like chemical proteomics or genetic screening can identify the specific protein or pathway responsible for the compound's action. nih.gov
Kinase and Protease Profiling: Given that pyrazinone derivatives have shown activity as kinase inhibitors (e.g., FLT3 inhibitors) and related structures can inhibit proteases (e.g., SARS-CoV 3CLpro), screening against large panels of these enzymes could reveal novel inhibitory activities. nih.govnih.gov
Ion Channel Modulation: The tert-butylphenyl group is a feature of known ion channel modulators, such as TRPV1 antagonists. nih.gov Investigating the effect of this compound on various ion channels is a logical next step.
Integration into Novel Material Systems
The rigid, aromatic structure of the pyrazinone core, combined with the functional handle of the phenyl group, makes this compound an attractive building block for novel materials. mdpi.com The tert-butyl group can enhance solubility and influence the solid-state packing of derived materials.
Future research in this area could focus on:
Polymer Chemistry: Incorporating the pyrazinone unit as a monomer in polymerization reactions could lead to new classes of conjugated polymers with interesting electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
High-Energy Materials: Nitrogen-rich heterocyclic compounds are often explored for their potential as high-energy materials. nih.gov The high nitrogen content of the pyrazinone ring suggests that derivatives of this compound could be investigated for such applications, although careful functionalization would be needed to balance energy content with stability.
Functional Coatings: The development of new material systems often involves creating functional coatings with specific properties. mdpi.com The pyrazinone scaffold could be integrated into coating formulations to impart desired characteristics, such as UV absorption or corrosion resistance.
Coordination Chemistry: The nitrogen and oxygen atoms in the pyrazinone ring can act as ligands for metal ions, opening the possibility of creating novel coordination polymers or metal-organic frameworks (MOFs) with unique structural and functional properties.
Design and Synthesis of Next-Generation Analogues
Building upon the core structure of this compound, the design and synthesis of next-generation analogues is a critical future direction. This will allow for systematic exploration of structure-activity relationships (SAR) and structure-property relationships. mdpi.com
Strategies for analogue development include:
Modification of the Phenyl Ring: The tert-butyl group can be moved to the meta or ortho positions, or replaced with other substituents (e.g., trifluoromethyl, methoxy, halogens) to probe electronic and steric effects on activity and properties.
Functionalization of the Pyrazinone Core: The nitrogen atom at the 1-position and the carbon atoms at the 5- and 6-positions of the pyrazinone ring are prime sites for substitution. Adding different functional groups can modulate solubility, cell permeability, and target engagement. nih.gov
Ring Fusion: Fusing additional rings to the pyrazinone scaffold, as seen in pyrido[3,4-b]pyrazin-2(1H)-one derivatives, can create more rigid and structurally complex molecules with potentially novel biological activities or material properties. nih.gov
Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores is a proven strategy for developing compounds with enhanced or dual activities. mdpi.com
| Modification Site | Rationale | Potential Outcome |
| 4-(tert-Butyl)phenyl Group | Probe steric and electronic requirements for activity. | Improved potency, selectivity, or physical properties. |
| N1-position of Pyrazinone | Modulate solubility and hydrogen bonding capacity. | Enhanced pharmacokinetic profile or material processability. |
| C5/C6-positions of Pyrazinone | Introduce new interaction points for biological targets. | Altered biological activity or novel material functions. |
| Pyrazinone Scaffold | Create rigid, extended π-systems. | Novel electronic properties or new biological targets. nih.gov |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one, and how can reaction conditions be optimized?
- Methodology :
- Use nucleophilic substitution between hydrazine derivatives and halogenated pyrazines. For example, 4-tert-butylphenylhydrazine reacts with 2,3-dichloropyrazine under basic conditions (e.g., NaOH or K₂CO₃) to form the pyrazinone core.
- Optimize solvent choice (e.g., ethanol, DMF) and temperature (80–110°C) to improve yield. Reaction monitoring via TLC or HPLC ensures completion.
- Purification via column chromatography (e.g., hexanes/EtOAc gradients with 0.25% Et₃N to prevent tailing) enhances purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure. For example, the tert-butyl group appears as a singlet (~1.3 ppm in ¹H NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (228.29 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles, though this requires high-purity crystals .
Q. What are the foundational reactivity patterns of the pyrazinone core in this compound?
- Methodology :
- Oxidation : Test with m-chloroperbenzoic acid (mCPBA) to form N-oxides. Monitor via IR for carbonyl shifts (~1700 cm⁻¹) .
- Reduction : Use NaBH₄ or LiAlH₄ to reduce the pyrazinone ring to dihydropyrazinones, confirmed by loss of aromaticity in UV-Vis spectra.
- Electrophilic Substitution : Bromination (Br₂/FeBr₃) targets the phenyl ring’s para position relative to tert-butyl .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s enzyme inhibition potency?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance binding to hydrophobic enzyme pockets.
- Kinetic Assays : Measure IC₅₀ values against targets like histone acetyltransferases (HATs) using fluorescence-based assays (e.g., acetyl-CoA consumption). Compare with analogs (e.g., pyrazolo[3,4-d]pyrimidines) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes and guide functional group modifications .
Q. What mechanistic insights explain discrepancies between in vitro and in vivo bioactivity data?
- Methodology :
- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolites (e.g., tert-butyl oxidation). Use LC-MS/MS for detection.
- Plasma Protein Binding : Assess via equilibrium dialysis; high binding (>95%) may reduce free compound availability in vivo.
- Pharmacokinetic Modeling : Fit data to compartmental models to predict dosing regimens that bridge efficacy gaps .
Q. How can advanced functionalization strategies enable site-selective modifications of the pyrazinone ring?
- Methodology :
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) to introduce substituents at the pyrazinone’s 5-position.
- Protecting Groups : Employ Boc (tert-butoxycarbonyl) to temporarily block reactive sites during multi-step syntheses .
- Click Chemistry : Azide-alkyne cycloaddition adds triazole moieties for bioconjugation or solubility enhancement .
Q. What analytical approaches resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects.
- Counter-Screening : Test against off-target enzymes (e.g., kinases, phosphatases) to confirm specificity.
- Data Normalization : Use Z-factor analysis to validate assay robustness and minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
